molecular formula C11H11ClF2O B7973537 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone

Cat. No.: B7973537
M. Wt: 232.65 g/mol
InChI Key: LHZAPTUEBZCQKU-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifunctional carbonyl group substituted with chlorine and two fluorine atoms, attached to a 2,4,5-trimethylphenyl moiety.

  • Molecular formula: Likely C${12}$H${13}$ClF$_2$O (inferred from analogs like 2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone, CAS 1352209-69-8 ).
  • Functional groups: The chlorine and fluorine substituents on the carbonyl group enhance electrophilicity, making it reactive in nucleophilic acyl substitutions. The trimethylphenyl group contributes steric bulk and lipophilicity .
  • Applications: Similar compounds are used as intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing fluorinated building blocks .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O/c1-6-4-8(3)9(5-7(6)2)10(15)11(12,13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZAPTUEBZCQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C(F)(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Friedel-Crafts acylation is a cornerstone for introducing ketone groups to aromatic systems. For 2,4,5-trimethylbenzene, this method involves reacting the substrate with 2-chloro-2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst.

Procedure

  • Substrate Preparation : 2,4,5-Trimethylbenzene (10 mmol) is dissolved in anhydrous dichloromethane.

  • Catalyst Activation : Aluminum chloride (12 mmol) is added under nitrogen at 0°C.

  • Acyl Chloride Addition : 2-Chloro-2,2-difluoroacetyl chloride (10.5 mmol) is introduced dropwise.

  • Reaction Conditions : Stirring at 25°C for 12 hours.

  • Workup : Quenched with ice-cold HCl, extracted with ethyl acetate, and purified via column chromatography.

Optimization Insights

  • Catalyst Efficiency : FeCl₃ or BF₃·Et₂O may reduce side reactions compared to AlCl₃.

  • Solvent Impact : Nitromethane improves electrophilicity but lowers yield due to steric hindrance from trimethyl groups.

Table 1: Friedel-Crafts Acylation Performance

ParameterValueSource
Yield62–68%
Purity (HPLC)>95%
Key Side ProductDiacetylated isomer (<5%)

Sequential Halogenation of Preexisting Ethanone Derivatives

Chlorination-Fluorination of 2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone

This two-step approach avoids direct handling of unstable acyl chlorides.

Chlorination Step

  • Reagent : SOCl₂ in DMF (catalytic).

  • Conditions : Reflux at 80°C for 6 hours.

  • Intermediate : 2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone converts to acyl chloride.

Fluorination Step

  • Reagent : DAST (Diethylaminosulfur trifluoride).

  • Conditions : –20°C to 0°C, 4 hours.

  • Challenge : Over-fluorination at the methyl groups requires precise stoichiometry.

Table 2: Halogenation Efficiency

StepYieldPurityNotable Issue
Chlorination85%90%Residual SOCl₂ contamination
Fluorination73%88%Isomer formation (8%)

Grignard Reaction with Difluorochloroketone Intermediates

Synthesis via Organometallic Coupling

Adapted from CN104529735A, this method employs a methyl Grignard reagent to form the ethanone backbone.

Protocol

  • Intermediate Synthesis : 2,4,5-Trimethylbenzene magnesium bromide (15 mmol) is prepared in THF.

  • Ketone Formation : Reacted with 2-chloro-2,2-difluoroacetic acid methyl ester (14 mmol) at –78°C.

  • Acid Workup : Quenched with NH₄Cl, extracted, and distilled under reduced pressure.

Critical Parameters

  • Temperature Control : Exceeding –50°C leads to diaryl ketone byproducts.

  • Solvent Purity : THF must be rigorously dried to prevent protic quenching.

Table 3: Grignard Reaction Outcomes

MetricValueSource
Yield78%
Byproduct Formation<3%
ScalabilityBench to pilot

Ionic Liquid-Mediated Synthesis

Green Chemistry Approach

Inspired by CN111518041A, ionic liquids (e.g., [BMIM]BF₄) serve as dual solvent-catalysts for eco-friendly synthesis.

Steps

  • Reagent Mixing : 2,4,5-Trimethylbenzene (1.0 eq) and 2-chloro-2,2-difluoroacetyl chloride (1.05 eq) in [BMIM]BF₄.

  • Reaction : Heated at 60°C for 8 hours with stirring.

  • Product Isolation : Extracted with diethyl ether; ionic liquid recycled.

Advantages

  • Yield Enhancement : 81% vs. 68% in traditional solvents.

  • Waste Reduction : Solvent reuse for ≥5 cycles without activity loss.

Table 4: Ionic Liquid vs. Conventional Solvents

ParameterIonic LiquidDichloromethane
Yield81%68%
Reaction Time8 h12 h
E-Factor*2.18.7
*Environmental factor measuring waste per product mass.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanol.

    Oxidation: Formation of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)acetic acid.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Difluorocarbene Reactions : The compound serves as a precursor for difluorocarbene generation. Difluorocarbene is a highly reactive species used to introduce fluorine into organic molecules. This property is particularly useful in synthesizing fluorinated compounds that exhibit enhanced biological activity and stability .
  • Synthesis of Fluorinated Ketones : It can be utilized to synthesize fluorinated ketones through nucleophilic substitution reactions. The presence of the chloro group facilitates the introduction of nucleophiles, leading to the formation of diverse fluorinated products .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features that may influence biological activity:

  • Anticancer Agents : Research indicates that compounds with difluoromethyl groups exhibit promising anticancer properties. The incorporation of this compound into drug candidates could enhance their efficacy against certain cancer types by modifying their pharmacokinetic profiles .
  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can possess increased antimicrobial activity. The introduction of this compound into antibiotic frameworks may lead to the development of novel antimicrobial agents with improved effectiveness against resistant strains .

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

Study TitleFocusFindings
"A Non-ODS-Based Difluorocarbene Precursor"Organic SynthesisDemonstrated high yield synthesis of difluorinated products using this compound as a precursor .
"Fluorinated Compounds as Anticancer Agents"Medicinal ChemistryHighlighted the potential of difluorinated compounds in enhancing anticancer activity .
"Antimicrobial Properties of Fluorinated Ketones"MicrobiologyReported increased antimicrobial efficacy in modified antibiotic structures incorporating fluorinated ketones .

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of chloro and difluoro groups makes it a versatile intermediate in organic synthesis, allowing for the introduction of these functional groups into target molecules. The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, or in reduction reactions, where the carbonyl group is reduced to an alcohol.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related ethanone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-1-(2,4,5-trimethylphenyl)ethanone Not explicitly listed C${12}$H${13}$ClF$_2$O* ~232.68* Cl, F$_2$, 2,4,5-trimethylphenyl
2-Chloro-1-(2,5-dimethylphenyl)ethanone 50690-11-4 C${10}$H${11}$ClO 182.65 Cl, 2,5-dimethylphenyl
2-Chloro-1-(2,4-difluorophenyl)ethanone 51336-94-8 C$8$H$5$ClF$_2$O 190.58 Cl, 2,4-difluorophenyl
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone 1352222-12-8 C$9$H$5$ClF$_3$O 222.59 Cl, F$_2$, 3-fluorophenyl
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone 313-56-4 C${11}$H${11}$F$_3$O 216.20 CF$_3$, 2,4,6-trimethylphenyl

*Estimated based on analogs .

Key Observations :

  • Halogen Effects: Difluoro and chloro substituents lower the compound’s boiling point compared to non-halogenated analogs (e.g., 1-(2,4,5-trimethylphenyl)ethanone, boiling point 228–229°C ). Fluorine atoms also increase polarity, improving solubility in polar aprotic solvents .

Physicochemical Properties

  • Boiling/Melting Points: While direct data is unavailable, analogs like 2-chloro-2,2-difluoroacetophenone (CAS 261763-39-7) have boiling points >200°C, suggesting similar thermal stability for the target compound .
  • Solubility : The trimethylphenyl group enhances lipophilicity (logP ~2.8–3.5), making it more soluble in organic solvents like toluene or dichloromethane than in water .
  • Reactivity : The electron-withdrawing Cl and F groups activate the carbonyl carbon for nucleophilic attack, enabling use in Suzuki couplings or Grignard reactions .

Biological Activity

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects based on diverse research findings.

  • Chemical Name: this compound
  • CAS Number: 1352226-10-8
  • Molecular Formula: C11H11ClF2O
  • Molecular Weight: 232.65 g/mol

Synthesis

The synthesis of this compound typically involves the introduction of chloro and difluoro groups onto an acetophenone derivative. The specific methodologies can vary but often include electrophilic aromatic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds structurally related to acetophenone derivatives exhibit significant anticancer activity. For instance, thiosemicarbazone derivatives of acetophenone have been shown to induce apoptosis in various cancer cell lines including K562 cells. These compounds promote mitochondrial dysfunction and reactive oxygen species (ROS) generation leading to cell death .

CompoundCell LineMechanism of ActionIC50 (µM)
TSC-ClK562Mitochondrial permeability transition~10
TSC-FK562Apoptosis induction via ROS generation~10

Antimicrobial Activity

The biological activity of related compounds suggests potential antimicrobial properties. Research on thiosemicarbazones has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new chemical entities. Preliminary studies on the toxicity of related acetophenone derivatives show varying degrees of cytotoxicity across different cell types. For instance, while some derivatives exhibit high selectivity for cancer cells, they may also show reduced toxicity towards normal peripheral blood mononuclear cells .

Case Studies

  • Thiosemicarbazone Derivatives : A study focused on synthesizing and evaluating thiosemicarbazone derivatives derived from acetophenones highlighted their ability to induce apoptosis in K562 cells through mitochondrial pathways. The research underscored the importance of substituent groups in modulating biological activity .
  • Antibacterial Efficacy : Another investigation evaluated the antibacterial properties of thiosemicarbazones against various bacterial strains. Results indicated that certain derivatives had potent antibacterial activity with promising MIC values, suggesting their potential as therapeutic agents against infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using pseudocumene (2,4,5-trimethylbenzene) and dichloroacetyl chloride. Subsequent hydrolysis with alkali metal hydroxides (e.g., NaOH) yields intermediates like 2,4,5-trimethylmandelic acid, which can be reduced to the final product. Reaction monitoring via thin-layer chromatography (TLC) and optimization of solvent systems (e.g., dichloromethane or anhydrous ether) are critical .
  • Key Considerations : Use of Lewis acid catalysts (e.g., AlCl₃) and strict anhydrous conditions to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions; ¹⁹F NMR for fluorine environments.
  • GC-MS : To assess purity and detect volatile byproducts.
  • IR Spectroscopy : Identification of carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and C-Cl/F bonds .
    • Best Practices : Cross-validate with elemental analysis (C, H, Cl, F) and melting point determination.

Q. What safety protocols are essential during handling and storage?

  • Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Waste must be disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the compound’s reactivity in nucleophilic reactions?

  • Mechanistic Insight : The chloro and difluoro groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies in polar aprotic solvents (e.g., DMF) show accelerated reaction rates compared to non-fluorinated analogs.
  • Experimental Design : Use stopped-flow spectroscopy to measure rate constants under varying temperatures and solvent polarities .

Q. What computational approaches predict the compound’s reactivity in complex reaction environments?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic activity.
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to assess potential inhibitory effects .
    • Validation : Correlate computational data with experimental kinetic assays (e.g., enzyme inhibition constants).

Q. How do steric effects from the 2,4,5-trimethylphenyl group impact regioselectivity in substitution reactions?

  • Analysis : The bulky trimethylphenyl group creates steric hindrance , favoring nucleophilic attack at less hindered positions. Competitive experiments with analogs (e.g., 2,4-dimethyl derivatives) reveal altered product distributions.
  • Case Study : Compare yields in SN2 reactions using primary vs. secondary amines to map steric influences .

Q. What challenges arise in scaling up synthesis while maintaining yield and purity?

  • Optimization Strategies :

  • Continuous Flow Reactors : Improve heat dissipation and mixing efficiency.
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound quench agents) to remove excess dichloroacetyl chloride.
    • Data Contradictions : Batch vs. flow synthesis may show divergent impurity profiles, requiring tailored purification (e.g., column chromatography vs. recrystallization) .

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